molecular formula C18H17N3O5S2 B2838645 [2-[(3-cyanothiophen-2-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate CAS No. 852679-44-8

[2-[(3-cyanothiophen-2-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate

Cat. No. B2838645
M. Wt: 419.47
InChI Key: QJOWMHRFRBWWOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “[2-[(3-cyanothiophen-2-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate” is a complex organic molecule. It contains functional groups such as cyano, thiophene, amine, oxoethyl, and sulfonylamino . It is related to a class of compounds that have been synthesized for their pronounced anti-inflammatory effect and low toxicity .

Scientific Research Applications

Synthesis of Enantiomerically Pure Compounds

A study by Midura and Mikołajczyk (2002) explored the asymmetric cyclopropanation of chiral vinyl sulfoxides. This process was applied to synthesize enantiomerically pure 2-amino-3-phenyl-1-cyclopropane-phosphonic acid, a constrained analog of the GABA B antagonist, phaclofen. This demonstrates the potential use of the chemical structure in synthesizing constrained analogs of biologically active compounds (Midura & Mikołajczyk, 2002).

Improved Synthesis Processes

Hu Jia-peng (2012) focused on an improved synthesis pathway for Clopidogrel Sulfate. The study highlights the use of various intermediates, including ones similar to the queried compound, in creating more efficient and industrialized synthesis processes for pharmaceuticals (Hu Jia-peng, 2012).

Gewald Synthesis of 2-Aminothiophenes

Tormyshev et al. (2006) reported the synthesis of 2-aminothiophene-3-carboxylates using a one-pot Gewald reaction. This study highlights the versatility of thiophene derivatives, like the compound , in synthesizing various aryl groups (Tormyshev et al., 2006).

Nucleophilic Substitutions in Synthesis

Research by Stolle et al. (1992) delved into nucleophilic substitutions of cyclopropyl esters and chlorides. Their findings emphasize the role of such compounds in synthesizing derivatives with high synthetic potential, relevant to the queried chemical structure (Stolle et al., 1992).

Accelerated Synthesis under Ultrasonic Conditions

Mojtahedi et al. (2010) described an accelerated synthesis of 2-aminothiophene derivatives under ultrasonic aqueous conditions. This demonstrates the application of similar chemical structures in efficient and rapid synthesis methods (Mojtahedi et al., 2010).

properties

IUPAC Name

[2-[(3-cyanothiophen-2-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S2/c1-13-2-4-14(5-3-13)7-9-28(24,25)20-11-17(23)26-12-16(22)21-18-15(10-19)6-8-27-18/h2-9,20H,11-12H2,1H3,(H,21,22)/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJOWMHRFRBWWOQ-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)OCC(=O)NC2=C(C=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(=O)OCC(=O)NC2=C(C=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-[(3-cyanothiophen-2-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate

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